6-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonyl)-2,3-dimethoxybenzoic acid
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Overview
Description
6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that features a pyrazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID typically involves multiple stepsThe reaction conditions often include the use of solvents like anhydrous benzene and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares the pyrazole ring structure.
Dipyrone: Contains a similar pyrazole moiety but with different functional groups.
Indole derivatives: Although structurally different, they share similar biological activities.
Uniqueness
6-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBONYL)-2,3-DIMETHOXYBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N4O6 |
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Molecular Weight |
362.34 g/mol |
IUPAC Name |
6-[[(2,5-dimethylpyrazole-3-carbonyl)amino]carbamoyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H18N4O6/c1-8-7-10(20(2)19-8)15(22)18-17-14(21)9-5-6-11(25-3)13(26-4)12(9)16(23)24/h5-7H,1-4H3,(H,17,21)(H,18,22)(H,23,24) |
InChI Key |
FHJOMHJEARHKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NNC(=O)C2=C(C(=C(C=C2)OC)OC)C(=O)O)C |
Origin of Product |
United States |
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